molecular formula C15H14O2S B6323367 (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354942-14-5

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B6323367
CAS RN: 1354942-14-5
M. Wt: 258.3 g/mol
InChI Key: PYDTXPCGACNUMT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as 2-methoxy-5-methylthiophenylprop-2-en-1-one, is a thiophene-based compound that has been widely studied in recent years due to its potential applications in various fields. It is a colorless solid that can be synthesized by a variety of methods, including the Grignard reaction and the Wittig reaction. It is also known to have a wide range of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in various fields. It has been shown to have anti-oxidant, anti-inflammatory, and anti-cancer properties, and is being studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. It has also been studied for its potential use as an antifungal agent, as well as for its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It is also believed to act by inhibiting the activity of certain proteins, such as NF-κB, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-oxidant, anti-inflammatory, and anti-cancer properties, and is being studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. It has also been shown to have anti-fungal activity, and is being studied for its potential use in the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one for lab experiments include its relatively low cost and easy availability. It is also relatively easy to synthesize, and can be synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. The major limitation of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one for lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

Given the potential applications of (2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in various fields, there are many potential future directions for research. These include further research into the mechanism of action of the compound, as well as its potential use as an anti-oxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research into its potential use as an antifungal agent, as well as its potential use in the development of new drugs, is warranted. Finally, further research into its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease, is also necessary.

Synthesis Methods

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can be synthesized by a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent, such as magnesium bromide, with an aldehyde or ketone. The Wittig reaction involves the reaction of a Wittig reagent, such as a phosphonium salt, with an aldehyde or ketone. Other methods of synthesis include the reaction of an aldehyde or ketone with a thiophene-containing Grignard reagent, the reaction of a thiophene-containing Wittig reagent with an aldehyde or ketone, and the reaction of a thiophene-containing Grignard reagent with an aldehyde or ketone.

properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-7-8-12(18-11)9-10-14(16)13-5-3-4-6-15(13)17-2/h3-10H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDTXPCGACNUMT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

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